molecular formula C19H20N2O3 B2602266 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide CAS No. 954660-92-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

Cat. No. B2602266
CAS RN: 954660-92-5
M. Wt: 324.38
InChI Key: PGRRAMAJKPFKFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide belongs to a broader class of compounds with significant synthetic and pharmacological interest. For instance, tetrahydroquinoline derivatives have been synthesized via practical routes for their potential as bioactive molecules. Shirasaka et al. (1990) detailed a practical synthesis route for related tetrahydroquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N. (1990). Journal of Organic Chemistry.

Potential Pharmacological Applications

  • Anticancer Activity : Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines to evaluate their potential as anticancer agents. These compounds showed promise in inhibiting cancer cell growth, indicating the potential therapeutic applications of tetrahydroquinoline derivatives Redda, K., Gangapuram, M., & Ardley, T. (2010). Cancer Research.

  • Anti-Tuberculosis Activity : Bai et al. (2011) investigated the synthesis, crystal structure, and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the role of quinoline derivatives in developing new treatments for tuberculosis Bai, Y., Wang, L., Chen, Y., Yuan, L., Xu, W., & Sun, T. (2011). Journal of Molecular Structure.

  • Neuroleptic Potential : The synthesis and evaluation of 8-aryltetrahydroisoquinolines for dopamine antagonism and potential neuroleptic activity were explored by Ellefson et al. (1980), indicating the importance of these compounds in studying neurological disorders Ellefson, C. R., Prodan, K. A., Brougham, L., & Miller, A. (1980). Journal of Medicinal Chemistry.

  • Anti-Inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) detailed the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research underscores the potential of tetrahydroquinoline derivatives in developing new therapeutic agents Abu-Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the changes it induces.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-13-18(22)20-16-8-9-17-15(11-16)7-10-19(23)21(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRAMAJKPFKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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